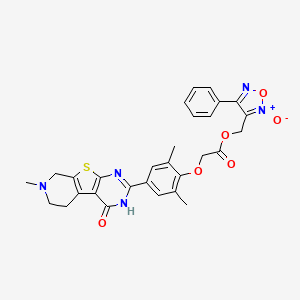
Influenza hemagglutinin (HA) epitope
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Influenza hemagglutinin is a major surface glycoprotein found on influenza viruses. It plays a crucial role in the virus’s ability to infect host cells by mediating viral attachment and subsequent fusion with host cell membranes . The hemagglutinin epitope is a specific region on the hemagglutinin protein that is recognized by the immune system, making it a key target for vaccine development and therapeutic interventions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of influenza hemagglutinin epitopes typically involves recombinant DNA technology. The gene encoding the hemagglutinin protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells express the hemagglutinin protein, which is subsequently purified using affinity chromatography .
Industrial Production Methods: For large-scale production, mammalian cell lines such as Chinese hamster ovary cells are often used. These cells are cultured in bioreactors under controlled conditions to ensure optimal protein expression. The hemagglutinin protein is then harvested and purified using a combination of chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Influenza hemagglutinin epitopes primarily undergo reactions related to protein chemistry, such as oxidation and reduction. These reactions can affect the disulfide bonds within the protein, altering its structure and function .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol groups in cysteine residues, forming disulfide bonds.
Major Products: The major products of these reactions are the oxidized or reduced forms of the hemagglutinin protein, which can have different structural and functional properties .
Aplicaciones Científicas De Investigación
Influenza hemagglutinin epitopes have a wide range of applications in scientific research:
Vaccine Development: Hemagglutinin epitopes are critical components of influenza vaccines.
Therapeutic Antibodies: Broadly neutralizing antibodies targeting hemagglutinin epitopes have been developed for therapeutic use.
Diagnostic Tools: Hemagglutinin epitopes are used in diagnostic assays to detect the presence of influenza virus in clinical samples.
Structural Biology: Researchers study the structure of hemagglutinin epitopes to understand how they interact with the immune system and to design better vaccines and therapeutics.
Mecanismo De Acción
The hemagglutinin protein mediates viral entry into host cells by binding to sialic acid-containing receptors on the cell surface. This binding triggers endocytosis of the virus, followed by fusion of the viral and endosomal membranes, releasing the viral genome into the host cell . The hemagglutinin epitope is the specific region of the protein that is recognized by neutralizing antibodies, which can block this process and prevent infection .
Comparación Con Compuestos Similares
Neuraminidase: Another surface glycoprotein on influenza viruses that facilitates viral release from infected cells.
Fusion Proteins: Found in other viruses like HIV and respiratory syncytial virus, these proteins also mediate viral entry into host cells.
Uniqueness: The hemagglutinin epitope is unique in its ability to elicit a broad immune response, making it a prime target for universal influenza vaccines. Unlike neuraminidase, which is involved in viral release, hemagglutinin is directly involved in viral entry, making it a critical target for neutralizing antibodies .
Propiedades
Fórmula molecular |
C56H72N10O18S |
|---|---|
Peso molecular |
1205.3 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H72N10O18S/c1-28(2)46(55(82)66-21-5-7-43(66)53(80)62-39(25-44(70)71)50(77)59-37(48(75)58-29(3)56(83)84)22-30-8-14-33(67)15-9-30)64-51(78)40(26-45(72)73)60-49(76)38(23-31-10-16-34(68)17-11-31)61-52(79)42-6-4-20-65(42)54(81)41(63-47(74)36(57)27-85)24-32-12-18-35(69)19-13-32/h8-19,28-29,36-43,46,67-69,85H,4-7,20-27,57H2,1-3H3,(H,58,75)(H,59,77)(H,60,76)(H,61,79)(H,62,80)(H,63,74)(H,64,78)(H,70,71)(H,72,73)(H,83,84)/t29-,36-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1 |
Clave InChI |
DJQPKBDJPGAMFB-QFKGLCFGSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

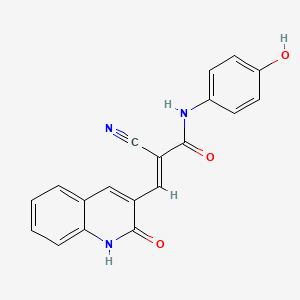
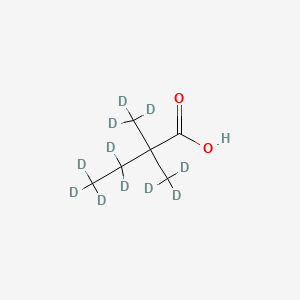
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
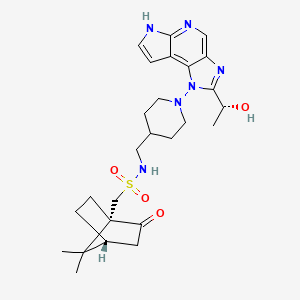
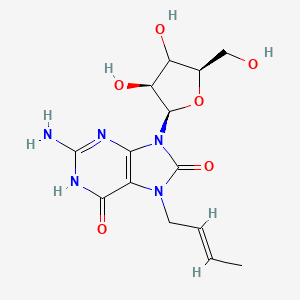
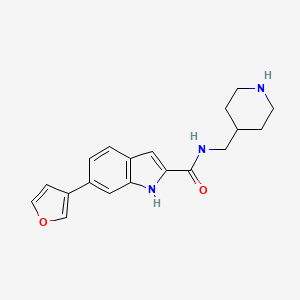

![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
